5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide
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Overview
Description
This compound belongs to the class of imidazothiazoles . Imidazothiazoles have been the subject of significant research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They are known to serve as potent non-sedative anxiolytic, powerful anticancer agents, PET imaging probes of beta-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .
Synthesis Analysis
The synthesis of imidazothiazoles has been a topic of interest for many researchers. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. For instance, the 1H NMR spectrum (400 MHz, CDCl3) shows peaks at 7.87 (s, 1H), 7.79 (d, J = 7.52 Hz, 2H), 7.60 (d, J = 7.96 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.37–7.32 (m, 3H), 7.24–7.18 (m, 2H). The 13C NMR spectrum (100 MHz, CDCl3) shows peaks at δ 148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 .Chemical Reactions Analysis
Imidazothiazoles have been known to undergo various chemical reactions. Electrophilic cyclization by the action of Br2 and I2 has been found to be convenient for the preparation of 2-halomethyl-substituted analogs of imidazo[2,1-b]thiazol-5(6Н)-ones .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 88–90 °C . Its yield is 95%, and it has an Rf value of 0.5% (40% EtOAc/n-Hexane) .Scientific Research Applications
Antiprotozoal and Antimalarial Activity
Compounds structurally related to 5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide have been studied for their potential antiprotozoal and antimalarial properties. Specifically, derivatives of imidazo[1,2-a]pyridines, including those with modifications on the furan ring similar to this compound, have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential applications in treating protozoal infections and malaria (Ismail et al., 2004).
Antiviral Activity
Another area of research focuses on the antiviral capabilities of compounds with the furan-2-carboxamide structure. Studies have shown that derivatives of 5-phenyl-2(3H)-furanone, structurally related to the query compound, exhibited promising antiviral activity against the H5N1 avian influenza virus, indicating potential applications in antiviral therapy (Flefel et al., 2012).
Anticancer Activity
Research on imidazo[2,1-b]thiazoles and their derivatives, including those linked to furan-2-carboxamides, has also revealed potential anticancer properties. These compounds have been found to exhibit cytotoxic activity against various cancer cell lines, suggesting their utility in cancer therapy. For example, a study on the synthesis of imidazo[2,1-b][1,3]thiazoles derived from γ-bromodipnones demonstrated moderate anticancer activity, particularly against kidney cancer cells (Potikha & Brovarets, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit a broad range of biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole and imidazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
It’s known that thiazole and imidazole derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
It’s known that thiazole and imidazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
The synthesis of imidazothiazoles and their derivatives continues to be a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities and diverse biological activities . Future research may focus on developing new synthetic methodologies and exploring the therapeutic potential of these compounds .
Properties
IUPAC Name |
5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S/c17-14-6-5-13(22-14)15(21)18-11-3-1-10(2-4-11)12-9-20-7-8-23-16(20)19-12/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKERIZMVCQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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